1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate
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Overview
Description
1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate is a chemical compound with the molecular formula C9H16N2O4·H2O. It is a derivative of piperidine and is commonly used in various scientific fields, including chemistry, biology, medicine, and industry. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 238.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate typically involves the reaction of piperidine derivatives with amino acids under controlled conditions. One common method includes the reaction of piperidine with glycine in the presence of a dehydrating agent to form the desired product . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pH level, which are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-2-oxoethyl)-3-piperidinecarboxylic acid hydrate
- 1-(3-Aminopropyl)-4-methyl-2,3-piperazinedione hydrochloride hydrate
- 4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate
Uniqueness
1-(2-Amino-2-oxoethyl)-4-piperidinecarboxylic acid hydrate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)piperidine-4-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.H2O/c9-7(11)5-10-3-1-6(2-4-10)8(12)13;/h6H,1-5H2,(H2,9,11)(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEQGTGGIOUKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(=O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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